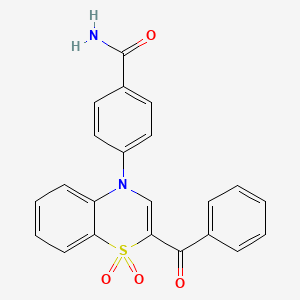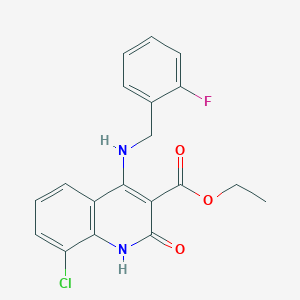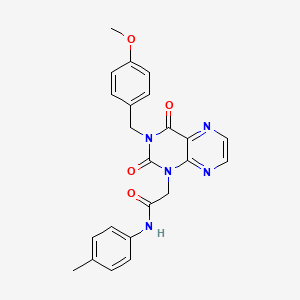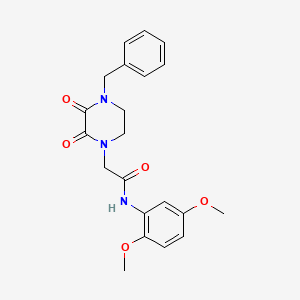![molecular formula C22H26BrN3O2 B14974199 N-(4-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)octanamide](/img/structure/B14974199.png)
N-(4-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)octanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)OCTANAMIDE is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a hydrazinecarbonyl group linked to a phenyl ring, which is further connected to an octanamide chain. The presence of a bromophenyl group adds to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)OCTANAMIDE typically involves a condensation reaction between 3-bromobenzaldehyde and 4-hydrazinocarbonylphenyl octanamide. The reaction is carried out in an organic solvent such as ethanol, under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification is often achieved through recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinecarbonyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)OCTANAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(4-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)OCTANAMIDE involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form hydrogen bonds with biological molecules, influencing their function. The bromophenyl group can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various cellular pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness: N-(4-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)OCTANAMIDE stands out due to the presence of the bromophenyl group, which imparts unique reactivity and potential biological activity. The octanamide chain also contributes to its distinct physicochemical properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C22H26BrN3O2 |
|---|---|
Poids moléculaire |
444.4 g/mol |
Nom IUPAC |
N-[(E)-(3-bromophenyl)methylideneamino]-4-(octanoylamino)benzamide |
InChI |
InChI=1S/C22H26BrN3O2/c1-2-3-4-5-6-10-21(27)25-20-13-11-18(12-14-20)22(28)26-24-16-17-8-7-9-19(23)15-17/h7-9,11-16H,2-6,10H2,1H3,(H,25,27)(H,26,28)/b24-16+ |
Clé InChI |
ABIZOVUWPGCGEH-LFVJCYFKSA-N |
SMILES isomérique |
CCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)Br |
SMILES canonique |
CCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]quinazolin-4(3H)-one](/img/structure/B14974129.png)



![3-(3-chlorophenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B14974149.png)
![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B14974152.png)
![2-(3,4-Dimethylphenyl)-4-(methylsulfanyl)pyrazolo[1,5-a]pyrazine](/img/structure/B14974160.png)
![3-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)quinazolin-4(3H)-one](/img/structure/B14974164.png)
![2-({1-[(Cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-YL}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B14974174.png)
![N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B14974185.png)

![5-benzyl-N-cyclohexyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B14974193.png)
![4-amino-N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B14974206.png)

